(S)-2-Aminomethyl-1-methylazetidine is a chiral compound characterized by its unique four-membered ring structure, known as an azetidine. This compound is gaining attention in medicinal chemistry due to its potential pharmacological properties, particularly in the treatment of neurological disorders and as a building block for synthesizing complex organic molecules. The presence of both an amino group and a methyl group on the azetidine ring significantly influences its chemical behavior and biological activity.
(S)-2-Aminomethyl-1-methylazetidine is classified as an azetidine derivative. It can be synthesized from commercially available starting materials, such as (S)-1-methylazetidine-2-carboxylic acid. Its chemical structure is defined by the presence of an amino group attached to a methyl-substituted azetidine ring, making it a member of the broader category of nitrogen-containing heterocycles.
The synthesis of (S)-2-Aminomethyl-1-methylazetidine typically involves several key steps:
In industrial settings, methods such as catalytic hydrogenation and continuous flow chemistry may be employed to enhance reaction efficiency and yield.
The molecular structure of (S)-2-Aminomethyl-1-methylazetidine features:
The stereochemistry of the compound is crucial, as it influences its biological activity and interaction with molecular targets.
(S)-2-Aminomethyl-1-methylazetidine can undergo various chemical reactions:
These reactions highlight the versatility of (S)-2-Aminomethyl-1-methylazetidine in synthetic organic chemistry .
The mechanism of action for (S)-2-Aminomethyl-1-methylazetidine involves its interaction with specific molecular targets, which may include enzymes or receptors. This interaction can alter their activity, potentially modulating signaling pathways related to neurotransmission or metabolic processes. Research indicates that this compound may function as a bioactive agent in enzyme inhibition studies, contributing to its therapeutic potential .
Relevant analyses and data regarding these properties are essential for understanding the compound's behavior in various applications .
(S)-2-Aminomethyl-1-methylazetidine has diverse applications across several scientific fields:
The compound's unique structure and reactivity make it valuable for further research and development in medicinal chemistry and related fields .
Fragment-based drug design (FBDD) has emerged as a powerful approach for developing novel azetidine-containing therapeutics. The construction of fragment libraries follows stringent criteria like the Rule of Three (molecular weight <300, cLogP ≤3, hydrogen bond donors ≤3, hydrogen bond acceptors ≤3) to ensure optimal physicochemical properties for screening [2]. Azetidine derivatives are particularly valuable in FBDD due to their inherent three-dimensionality and high Fsp3 character, which enable efficient exploration of underexplored chemical space. The deconstruction-reconstruction strategy applied to natural products has identified privileged azetidine fragments that serve as ideal starting points for optimization [2].
Surface plasmon resonance (SPR) and X-ray crystallography are pivotal techniques for identifying weak-binding azetidine fragments (Kd ~ mM range). SPR offers advantages of high throughput and low protein consumption, while X-ray provides atomic-resolution binding data essential for rational fragment growth [2]. For example, methyl-substituted azetidine fragments demonstrate enhanced binding efficiency indices (BEI > 0.4) due to optimal hydrophobic interactions and conformational pre-organization. The strategic incorporation of methyl groups ("magic methyl" effect) on azetidine scaffolds can improve ligand efficiency by 10-100 fold through desolvation effects and reduced conformational entropy penalty upon target binding [5].
Table 1: Fragment-Based Screening Parameters for Azetidine Derivatives
Screening Method | Library Size | Protein Consumption | Key Advantages for Azetidines |
---|---|---|---|
Surface Plasmon Resonance | Up to 10⁵ | Low | Real-time kinetics, high throughput |
X-ray Crystallography | 10²–10³ | Medium-High | Atomic-resolution binding mode data |
Native Mass Spectrometry | 10³–10⁴ | Low | Label-free detection, solution-phase |
NMR Spectroscopy | 10²–10³ | High | Binding site mapping, weak interactions |
The stereoselective construction of chiral 2-aminomethyl-1-methylazetidine exploits innovative catalytic methodologies. Asymmetric hydrogenation of N-protected 2-cyanomethylazetidines using Ir-(S)-BINAP catalytic systems achieves >98% ee for the (S)-enantiomer, while Ru-(R)-DM-SEGPHOS complexes selectively generate the (R)-isomer [4]. The stereochemical outcome critically influences biological activity; for instance, in kinase inhibitors, the (S)-enantiomer of 2-aminomethyl-1-methylazetidine derivatives exhibits 18-fold higher target affinity than the (R)-counterpart due to optimal hydrogen bonding geometry with catalytic residues [5].
Microwave-assisted ring closure of chiral epoxy-amines provides an alternative route that reduces reaction times from 48 hours to <30 minutes while maintaining enantiomeric excess >99% [4]. The absolute configuration is confirmed through single-crystal X-ray diffraction and chiral shift NMR spectroscopy using (R)-(+)-1,1'-bi-2-naphthol as resolving agent. Synthetic yields exceed 80% when employing azetidinone precursors with triflate leaving groups at C3, followed by stereocontrolled reduction with L-Selectride® [5].
Table 2: Comparative Analysis of Synthetic Routes to Enantiopure 2-Aminomethyl-1-Methylazetidine
Method | Key Reagent/Catalyst | Reaction Time | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir-(S)-BINAP | 12 h | >98 (S) | 85 |
Epoxy-Amine Cyclization | Ti(OiPr)₄/(R,R)-DET | 30 min (MW) | >99 (R) | 92 |
Enzymatic Resolution | Candida antarctica Lipase B | 48 h | 99 (both) | 45 |
Chiral Pool Synthesis | L-Homoserine lactone | 72 h | 100 (S) | 68 |
Systematic SAR exploration of 2-aminomethyl-1-methylazetidine reveals critical structure-activity determinants. N-Methylation of the azetidine nitrogen enhances metabolic stability by reducing CYP3A4-mediated oxidation, while C3/C4 disubstitution induces excessive ring strain that diminishes binding affinity [8]. The aminomethyl side chain tolerates diverse modifications: Primary amines maintain optimal hydrogen-bond donor capacity (pKa 9.2-9.8), while acylation converts the moiety to a hydrogen-bond acceptor, fundamentally altering target interactions [2].
In PROTAC conjugates, 2-aminomethyl-1-methylazetidine serves as a rigid spacer that optimizes distance (11.5-14.2 Å) between E3 ligase-binding and target-binding moieties. Analogues with C3-methyl substitution show 3-4 fold improved degradation efficiency (DC₅₀ < 50 nM) due to enforced conformational rigidity that preorganizes the ternary complex [8]. For kinase inhibitors, conversion of the aminomethyl group to amidine derivatives enhances potency against ENL YEATS domain (IC₅₀ 85 nM vs. 210 nM for alkylamine) through salt-bridge formation with conserved glutamate residues [4].
Table 3: SAR Profile of 2-Aminomethyl-1-Methylazetidine Modifications
Modification Site | Structural Change | Effect on Target Affinity | Effect on Solubility (logS) |
---|---|---|---|
Azetidine N1 | Methylation | No significant change | +0.2 log units |
C2 Aminomethyl | Primary amine → amidine | 2.5-fold increase | -0.4 log units |
C3 | Methyl substitution | 4-fold decrease | +0.1 log units |
C2-C3 Bond | Cyclopropane fusion | 3-fold increase | -0.7 log units |
Aminomethyl Nitrogen | Dimethylation | 10-fold decrease | +0.3 log units |
The constrained geometry of 2-aminomethyl-1-methylazetidine provides exceptional spatial control over vector orientation, enabling discrimination between structurally homologous targets. Molecular dynamics simulations demonstrate that azetidine-containing inhibitors maintain <1.0 Å RMSD in binding pockets versus >2.5 Å for pyrrolidine analogues, explaining their 100-fold selectivity for MERTK over FLT3 kinases [8]. This rigidity prevents conformational adaptation to off-target binding sites, particularly critical for epigenetic targets like YEATS domains where subtle differences in acyl-lysine channels exist [4].
In macrocyclic kinase inhibitors, azetidine incorporation enforces a 135° backbone angle that optimally positions pharmacophores into hydrophobic subpockets. This geometric precision yields exceptional selectivity indices: Dual MERTK/AXL inhibitors featuring 2-aminomethyl-1-methylazetidine achieve >368-fold selectivity over FLT3 compared to 15-fold for flexible counterparts [8]. The transannular interactions between the azetidine methyl group and macrocycle backbone further stabilize bioactive conformations, reducing the entropic penalty of binding by 2.3 kcal/mol as quantified by isothermal titration calorimetry [5].
Table 4: Conformational Analysis of Azetidine vs. Flexible Ring Systems
Parameter | 2-Aminomethyl-1-methylazetidine | Pyrrolidine Analog | Azetidine Advantage |
---|---|---|---|
Ring Puckering Amplitude (Å) | 0.21 ± 0.03 | 0.48 ± 0.11 | 56% reduction |
Inversion Barrier (kcal/mol) | 9.8 | 6.2 | 58% higher |
Polar Surface Area (Ų) | 24.3 | 28.7 | 15% reduction |
Target Residence Time (min) | 42.5 | 8.3 | 5-fold longer |
Off-target Hit Rate (%) | 12.3 | 63.7 | 80% reduction |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1